Cas no 1273566-33-8 ((3-fluoropyrrolidin-3-yl)methanol)

(3-Fluoropyrrolidin-3-yl)methanol is a fluorinated pyrrolidine derivative featuring a hydroxymethyl group at the 3-position, making it a versatile intermediate in medicinal chemistry and pharmaceutical synthesis. The fluorine substituent enhances metabolic stability and influences the compound's electronic properties, while the hydroxyl group provides a handle for further functionalization. This scaffold is particularly valuable in the design of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its ability to improve binding affinity and pharmacokinetic profiles. Its rigid pyrrolidine core contributes to conformational restriction, aiding in the optimization of target selectivity. Suitable for cross-coupling and derivatization reactions, it serves as a key building block in drug discovery.
(3-fluoropyrrolidin-3-yl)methanol structure
1273566-33-8 structure
Product name:(3-fluoropyrrolidin-3-yl)methanol
CAS No:1273566-33-8
MF:C5H10FNO
Molecular Weight:119.137404918671
CID:5558799
PubChem ID:67293956

(3-fluoropyrrolidin-3-yl)methanol 化学的及び物理的性質

名前と識別子

    • (3-fluoropyrrolidin-3-yl)methanol
    • インチ: 1S/C5H10FNO/c6-5(4-8)1-2-7-3-5/h7-8H,1-4H2
    • InChIKey: RWOGZQDBFUFMSJ-UHFFFAOYSA-N
    • SMILES: C(C1(F)CCNC1)O

計算された属性

  • 精确分子量: 119.074642105g/mol
  • 同位素质量: 119.074642105g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 88.5
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.5
  • トポロジー分子極性表面積: 32.3Ų

(3-fluoropyrrolidin-3-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-91016-2.5g
(3-fluoropyrrolidin-3-yl)methanol
1273566-33-8 95.0%
2.5g
$1060.0 2025-03-21
Enamine
EN300-91016-10.0g
(3-fluoropyrrolidin-3-yl)methanol
1273566-33-8 95.0%
10.0g
$3311.0 2025-03-21
Life Chemicals
F2147-3281-5g
(3-fluoropyrrolidin-3-yl)methanol
1273566-33-8 95%+
5g
$2394.0 2023-09-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB06381-100MG
(3-fluoropyrrolidin-3-yl)methanol
1273566-33-8 95%
100MG
¥ 1,887.00 2023-04-06
TRC
F232116-100mg
(3-fluoropyrrolidin-3-yl)methanol
1273566-33-8
100mg
$ 185.00 2022-06-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB06381-500MG
(3-fluoropyrrolidin-3-yl)methanol
1273566-33-8 95%
500MG
¥ 5,029.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB06381-100.0mg
(3-fluoropyrrolidin-3-yl)methanol
1273566-33-8 95%
100.0mg
¥1887.0000 2024-07-28
Ambeed
A161623-100mg
(3-fluoropyrrolidin-3-yl)methanol
1273566-33-8 98%
100mg
$285.0 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1254457-100mg
(3-Fluoropyrrolidin-3-yl)methanol
1273566-33-8 98%
100mg
¥3088.00 2024-08-09
TRC
F232116-500mg
(3-fluoropyrrolidin-3-yl)methanol
1273566-33-8
500mg
$ 680.00 2022-06-05

(3-fluoropyrrolidin-3-yl)methanol 関連文献

(3-fluoropyrrolidin-3-yl)methanolに関する追加情報

Recent Advances in the Application of (3-fluoropyrrolidin-3-yl)methanol (CAS: 1273566-33-8) in Chemical Biology and Pharmaceutical Research

The compound (3-fluoropyrrolidin-3-yl)methanol (CAS: 1273566-33-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This fluorinated pyrrolidine derivative serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have highlighted its potential as a building block for novel kinase inhibitors, GPCR modulators, and antiviral agents, underscoring its importance in medicinal chemistry.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of (3-fluoropyrrolidin-3-yl)methanol in the development of selective dopamine D3 receptor antagonists. The fluorinated pyrrolidine scaffold was found to enhance blood-brain barrier permeability while maintaining high receptor affinity, addressing a critical challenge in CNS drug development. The study reported a 40% improvement in pharmacokinetic properties compared to non-fluorinated analogs, suggesting that the strategic incorporation of fluorine atoms can significantly optimize drug-like characteristics.

Another significant application emerged in antiviral research, where (3-fluoropyrrolidin-3-yl)methanol was utilized as a precursor for novel SARS-CoV-2 main protease inhibitors. A 2024 Nature Communications paper described its incorporation into peptidomimetic compounds that demonstrated nanomolar inhibition potency. The fluorinated alcohol moiety was crucial for forming hydrogen bonds with key residues in the protease active site, while the pyrrolidine ring provided optimal spatial orientation. This work represents an important advancement in the ongoing development of broad-spectrum antiviral therapeutics.

From a synthetic chemistry perspective, recent methodological improvements have enhanced the accessibility of (3-fluoropyrrolidin-3-yl)methanol. A 2023 Organic Letters publication detailed an asymmetric synthesis route employing organocatalytic fluorination, achieving >99% enantiomeric excess. This breakthrough addresses previous challenges in stereocontrol and opens new possibilities for the production of enantiopure fluorinated pharmaceuticals. The methodology has been successfully scaled to kilogram quantities, indicating its potential for industrial application.

The safety profile and metabolic stability of compounds derived from (3-fluoropyrrolidin-3-yl)methanol have been systematically evaluated in recent preclinical studies. A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis published in Drug Metabolism and Disposition (2024) revealed favorable characteristics, with particular note of the compound's resistance to oxidative metabolism due to the fluorine substitution. These findings support its continued investigation as a privileged scaffold in drug design.

Looking forward, the unique properties of (3-fluoropyrrolidin-3-yl)methanol position it as a valuable tool for addressing current challenges in pharmaceutical development. Its applications extend beyond traditional small molecules, with recent explorations in PROTAC (Proteolysis Targeting Chimera) design and radiopharmaceuticals demonstrating its versatility. As synthetic methodologies continue to advance and biological evaluations expand, this compound is expected to play an increasingly important role in the development of next-generation therapeutics.

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